molecular formula C10H10O3 B11909832 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione CAS No. 91715-49-0

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

Cat. No.: B11909832
CAS No.: 91715-49-0
M. Wt: 178.18 g/mol
InChI Key: DVPRMXAQNPJDNC-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is a high-purity synthetic intermediate of significant interest in organic and medicinal chemistry research. This compound features a naphthoquinone core fused with a partially saturated ring and a phenolic hydroxyl group, a structural motif present in various biologically active molecules . While specific biological data for this compound is not widely reported, its core structure is highly promising for the development of new therapeutic agents. Research on analogous tetrahydronaphthalene derivatives has demonstrated potent antimicrobial properties, particularly against a range of bacterial strains . The naphthoquinone moiety is a privileged structure in drug discovery, known to participate in redox processes and capable of acting as a multi-target agent . As such, this compound serves as a versatile and valuable building block for synthesizing more complex heterocyclic systems. It is an ideal substrate for developing novel chemical entities through further functionalization, such as the synthesis of new sulfonamide derivatives or other heterocycles with potential bioactivity . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Properties

CAS No.

91715-49-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2

InChI Key

DVPRMXAQNPJDNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)C2=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Selection

Partial hydrogenation of naphthoquinone derivatives provides a direct route to tetrahydronaphthalene-dione frameworks. For example, catalytic hydrogenation of 1,2-naphthoquinone under controlled pressure (3–5 atm H₂) in ethanol at 50°C selectively reduces the 5,6,7,8 positions while preserving the diketone functionality. Substrates with electron-withdrawing groups (e.g., halogens) require milder conditions to avoid over-reduction.

Catalytic Systems

  • Palladium on Carbon (Pd/C) : Achieves 65–78% yields with 10% Pd/C (0.5 mol%) in ethanol.

  • Raney Nickel : Offers cost-effectiveness but risks desorption of hydroxyl groups, reducing yields to 50–60%.

  • Platinum Oxide (PtO₂) : Enables faster kinetics (2–4 hours) but may require acidic additives (e.g., HCl) to stabilize intermediates.

Table 1: Hydrogenation Efficiency Across Catalysts

CatalystPressure (atm)Temperature (°C)Yield (%)
10% Pd/C35078
Raney Ni57058
PtO₂46072

Cyclization of Substituted Cyclohexenones

Aldol Condensation Pathways

Cyclization of 3-(3-oxobutyl)cyclohexenone derivatives via intramolecular aldol condensation forms the tetrahydronaphthalene backbone. Using NaOH (2.5 equiv) in refluxing toluene, the reaction proceeds via enolate formation, yielding 70–85% of the dione after 6 hours. Steric hindrance at the β-position of the ketone group necessitates higher temperatures (110°C) for complete cyclization.

Acid-Catalyzed Cyclization

Lewis acids like BF₃·Et₂O (5 mol%) accelerate cyclization by polarizing carbonyl groups, enabling ring closure at 25°C within 2 hours. This method avoids side reactions such as dimerization, achieving 82% yield with >95% purity.

Oxidation of Tetrahydronaphthalene Precursors

Selenium Dioxide-Mediated Oxidation

Selenium(IV) oxide in acetic acid selectively oxidizes benzylic C–H bonds to ketones. For example, 4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol undergoes oxidation at C1 and C2 positions, yielding the dione in 68% yield after 12 hours at 80°C. Excess SeO₂ (2.2 equiv) is critical to prevent incomplete oxidation.

Transition Metal Catalysts

  • Manganese(III) Acetate : Oxidizes phenolic -CH₂- groups to ketones in dichloromethane at 40°C (55% yield).

  • Ceric Ammonium Nitrate (CAN) : Effective in aqueous acetonitrile but prone to hydroxyl group over-oxidation, requiring careful stoichiometry.

Functional Group Interconversion

Hydroxylation via Epoxide Opening

Epoxidation of 5,6,7,8-tetrahydronaphthalene-1,2-dione with m-CPBA, followed by acid-catalyzed ring opening, introduces the 4-hydroxy group. Using H₂SO₄ (0.1 M) in THF/H₂O (3:1), this two-step sequence achieves 63% overall yield. Regioselectivity is controlled by steric effects, favoring hydroxylation at the less hindered C4 position.

Microbial Oxidation

Aspergillus niger cultures hydroxylate 5,6,7,8-tetrahydronaphthalene-1,2-dione at C4 with 91% enantiomeric excess (ee) under aerobic conditions. This biocatalytic method, while slower (7–10 days), offers sustainability advantages.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Hydrogenation (Pd/C)7898High
Aldol Condensation8597Moderate
SeO₂ Oxidation6895Low
Microbial Oxidation9199Limited

Hydrogenation and aldol condensation are preferred for industrial-scale synthesis due to shorter reaction times and higher throughput. Microbial oxidation, though efficient, faces challenges in bioreactor scalability.

Challenges and Optimization Strategies

Byproduct Formation

Over-reduction during hydrogenation produces fully saturated decalin derivatives, mitigated by using poisoned catalysts (e.g., Pd/BaSO₄ with quinoline). In oxidation routes, diketone dimerization is suppressed by maintaining dilute reaction conditions (0.1–0.5 M).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate product isolation. Switching to ethanol/water mixtures improves yield recovery by 15–20% through antisolvent crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Groups
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione Partially hydrogenated 4-OH, 1,2-dione Quinone, hydroxyl
Spinochrome A Aromatic 4,5,7,8-OH, 6-acetyl Multiple hydroxyls, acetyl
2-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,4-dione Partially hydrogenated 1,4-dione, 2-isopropyl Ketones, alkyl
4,8-Dihydroxynaphthalene-1,2-dione Aromatic 4,8-OH Quinone, hydroxyl

Table 2: Physical and Chemical Properties

Compound Molecular Weight Solubility (Polarity) Stability
This compound ~206 g/mol Moderate Stable under neutral conditions
Spinochrome A ~280 g/mol High Sensitive to oxidation
Tetraphenyltetrahydronaphthalene 436.6 g/mol Low High thermal stability

Biological Activity

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione (CAS No. 91715-49-0), also known as echinochrome A, is a naturally occurring pigment primarily found in sea urchins. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.188 g/mol
  • Synonyms : Echinochrome A, NSC114804

1. Antioxidant Activity

Echinochrome A exhibits significant antioxidant properties. It has been shown to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

  • Mechanism : Echinochrome A acts by chelating metal ions and regulating antioxidant enzyme levels, which enhances cellular defense mechanisms against oxidative damage .

2. Cardioprotective Effects

Research indicates that echinochrome A protects cardiac cells from damage induced by various cardiotoxic agents such as doxorubicin and sodium nitroprusside.

  • Study Findings : In rat cardiomyoblasts, echinochrome A increased mitochondrial mass and DNA content, promoting mitochondrial biogenesis and enhancing cellular energy metabolism . Furthermore, it inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase 2a (SERCA2A), reducing ischemic damage in myocardial tissues .

3. Anti-inflammatory Properties

Echinochrome A has demonstrated potential in treating inflammatory diseases. Studies have reported its effectiveness in models of experimental colitis and pneumonia.

  • Case Studies :
    • In a mouse model of colitis, echinochrome A significantly reduced inflammatory markers.
    • Clinical observations in children with chronic inflammatory lung diseases showed improvement with echinochrome A treatment .

Research Findings Summary Table

StudyBiological ActivityKey Findings
Study 1AntioxidantEchinochrome A scavenges ROS and inhibits lipid peroxidation.
Study 2CardioprotectiveIncreases mitochondrial biogenesis in cardiomyoblasts; protects against doxorubicin toxicity.
Study 3Anti-inflammatoryReduces inflammation in colitis models; beneficial effects observed in pediatric patients with lung diseases.

Additional Insights

Echinochrome A's therapeutic potential extends beyond cardioprotection and anti-inflammatory actions. Its neuroprotective effects have been explored, particularly its inhibition of acetylcholinesterase activity, which may have implications for treating neurodegenerative conditions .

Q & A

Q. Key Methodological Considerations :

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Reaction monitoring via TLC or NMR to track intermediate formation.
  • Purification using gradient elution in column chromatography to isolate the target compound.

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Focus
Structural elucidation relies on spectroscopic and chromatographic methods:

  • IR-LD Spectroscopy : Effective for identifying functional groups (e.g., hydroxyl and ketone moieties) and predicting stereochemistry in solid-state samples .
  • NMR Spectroscopy : Critical for verifying hydrogenation patterns and substituent positions. For example, 1H^1H NMR can distinguish between aromatic and aliphatic protons in the tetrahydronaphthalene core .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for derivatives with labile functional groups .

Validation : Cross-referencing spectral data with computational predictions (e.g., InChIKey or SMILES) ensures accuracy .

How can reaction conditions be optimized to improve synthetic yields and reduce by-products?

Advanced Research Focus
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., formamide) enhance reaction homogeneity and intermediate stability .
  • Catalyst Screening : Piperidine and acetic acid mixtures have been used to accelerate condensation reactions .
  • Continuous Flow Reactors : These systems improve heat transfer and reaction control, reducing side products (e.g., in methoxy-substituted analogs) .

Case Study : A 58% NMR yield dropped to 47% after purification due to losses during column chromatography, highlighting the need for optimized elution protocols .

What are the challenges in interpreting conflicting data regarding the compound's biological activity, and how can they be resolved?

Advanced Research Focus
Conflicting biological data often arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) may skew activity assays. Use HPLC or GC-MS to verify purity >95% .
  • Assay Conditions : Variations in cell lines or enzyme sources (e.g., carbonic anhydrase isoforms) can alter results. Standardize protocols using validated biological models .
  • Mechanistic Ambiguity : Molecular docking studies and interaction analyses (e.g., hydrogen bonding with proteins) clarify target specificity .

Resolution Strategy : Replicate studies under controlled conditions and report detailed experimental parameters (e.g., solvent, temperature) .

What computational methods are employed to predict the compound's interactions with biological targets?

Advanced Research Focus
Computational approaches include:

  • Molecular Docking : Predicts binding affinities to enzymes (e.g., carbonic anhydrase) by simulating ligand-receptor interactions .
  • QSAR Modeling : Relates structural features (e.g., electron-withdrawing groups) to activity trends, aiding in analog design .
  • Thermodynamic Simulations : Gas-phase thermochemical data (e.g., ΔfH°gas) inform stability and reactivity under physiological conditions .

Validation : Cross-check computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) .

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